molecular formula C30H27Cl6NO9 B12687497 Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) CAS No. 93858-74-3

Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate)

Cat. No.: B12687497
CAS No.: 93858-74-3
M. Wt: 758.2 g/mol
InChI Key: MOMICOFUOXVWCF-UHFFFAOYSA-N
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Description

Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) (CAS 54384-48-4) is a complex organic ester derivative synthesized from nitrilotriacetic acid and 2,4-dichlorophenoxyacetic acid . Its molecular structure features a nitrilotriethylene backbone with three ester-linked 2,4-dichlorophenoxyacetic acid groups, contributing to its herbicidal activity. The compound disrupts auxin transport in plants, leading to abnormal growth patterns, and exhibits moderate toxicity to aquatic organisms . Its synthesis requires precise control of reaction conditions (temperature, pH, and reactant concentrations) to optimize yield and purity .

Properties

CAS No.

93858-74-3

Molecular Formula

C30H27Cl6NO9

Molecular Weight

758.2 g/mol

IUPAC Name

2-[bis[2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl]amino]ethyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C30H27Cl6NO9/c31-19-1-4-25(22(34)13-19)44-16-28(38)41-10-7-37(8-11-42-29(39)17-45-26-5-2-20(32)14-23(26)35)9-12-43-30(40)18-46-27-6-3-21(33)15-24(27)36/h1-6,13-15H,7-12,16-18H2

InChI Key

MOMICOFUOXVWCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCCN(CCOC(=O)COC2=C(C=C(C=C2)Cl)Cl)CCOC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) typically involves the esterification of nitrilotriethanol with 2,4-dichlorophenoxyacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant . The compound’s molecular targets include auxin receptors and pathways involved in cell division and growth regulation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Primary Applications Key Differentiators
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) Not explicitly provided (CAS 54384-48-4) Three 2,4-dichlorophenoxyacetate ester groups Herbicide, plant growth regulation High specificity for auxin disruption; moderate aquatic toxicity
Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) C₂₇H₄₈N₄O₆ Three cyclohexylcarbamate groups Catalyst, coordination reagent in organic synthesis Ethane linkage enhances coordination properties; stable in organic solvents
Ethyl {[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetate Not explicitly provided Nitro, sulfanyl, and dichlorophenoxy groups Research applications (potential herbicide) Nitro group increases oxidative stability; sulfanyl group alters reactivity
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ Single dichlorophenoxyacetic acid group Broad-spectrum herbicide Simpler structure; rapid degradation in soil compared to tris-ester derivatives

Physicochemical Properties

Table 2: Solubility and Stability Comparisons

Compound Name Solubility Stability Melting Point (°C)
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) Low water solubility; soluble in organic solvents Stable under neutral pH; hydrolyzes under acidic/basic conditions Not reported
Methyl (2,4-Dichlorophenoxy)acetate Soluble in polar organic solvents Stable at room temperature; hydrolyzes in aqueous solutions Not reported
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate Soluble in DMSO, ethanol Photostable; resistant to hydrolysis 89–92

Table 3: Efficacy and Environmental Impact

Compound Name Target Organisms EC₅₀ (Herbicidal Activity) Toxicity Profile
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) Broadleaf plants 0.1–1.0 µM (auxin disruption) Moderate toxicity to fish (LC₅₀: 10–20 mg/L)
2,4-Dichlorophenoxyacetic acid (2,4-D) Broadleaf plants 0.5–5.0 µM High toxicity to aquatic invertebrates (LC₅₀: 2–5 mg/L)
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate Weeds, fungi Not reported Lower toxicity (LC₅₀ > 50 mg/L for fish)

Key Research Findings

Herbicidal Specificity: Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) outperforms simpler analogs like 2,4-D in persistence due to its tris-ester structure, which delays hydrolysis and extends activity .

Structural Uniqueness : The ethane linkage in Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) enhances metal-coordination capabilities, making it superior for catalytic applications compared to carbamate-free analogs .

Environmental Impact : Fluorinated derivatives (e.g., Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate) exhibit reduced ecotoxicity compared to chlorinated compounds, highlighting a trade-off between efficacy and environmental safety .

Biological Activity

Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate), commonly referred to as NTDA, is a synthetic herbicide that incorporates three 2,4-dichlorophenoxyacetate moieties. This compound is primarily recognized for its biological activity as a herbicide, particularly in controlling broadleaf weeds in agricultural settings. Its mechanism of action is closely related to that of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide that mimics natural plant hormones to induce uncontrolled growth in susceptible species.

Molecular Characteristics

  • Chemical Formula : C30H27Cl6NO9
  • Molecular Weight : Approximately 634.36 g/mol
  • CAS Number : 93858-74-3

The structure of NTDA features a nitrilotri-2,1-ethanediyl backbone with three esterified 2,4-dichlorophenoxyacetate groups. This configuration enhances its herbicidal properties compared to single-component herbicides.

Stability and Degradation

NTDA can undergo hydrolysis under alkaline conditions, leading to the release of 2,4-D. Its stability is influenced by environmental factors such as pH and temperature. In aqueous environments, soil microorganisms may metabolize the ester bonds, resulting in degradation products that retain herbicidal activity.

The primary biological activity of NTDA is its function as a synthetic auxin , which disrupts normal plant growth patterns. This disruption manifests as:

  • Stem Curling
  • Leaf Wilting
  • Plant Death

These effects occur due to the compound's interference with the plant's hormone signaling pathways, particularly those involved in growth regulation.

Efficacy Against Weeds

NTDA has demonstrated efficacy against various broadleaf weed species, making it a valuable tool in agricultural practices. Its selectivity allows it to target undesired plants while sparing grasses, thus benefiting crops such as cereals and turf.

Toxicological Profile

Research indicates that NTDA exhibits moderate toxicity towards non-target organisms:

  • Birds and Mammals : Moderate toxicity observed.
  • Aquatic Life : Greater toxicity potential depending on formulation and concentration.

Case studies have shown variable impacts on non-target species based on exposure duration and concentration levels .

Table 1: Comparative Toxicity of NTDA and Related Compounds

Compound NameToxicity Level (to Aquatic Life)Impact on Birds/Mammals
Nitrilotri-2,1-ethanediyl tris((2,4-D)ModerateModerate
2,4-Dichlorophenoxyacetic Acid (2,4-D)HighLow
GlyphosateLowLow

Study on Mitochondrial Function

A study investigated the effects of 2,4-D on isolated rat liver mitochondria. The findings indicated that exposure affected mitochondrial membrane integrity and function in a concentration-dependent manner. Notably, ATP levels and membrane potential were impacted significantly at lower concentrations of formulated products compared to isolated 2,4-D .

Epidemiological Insights

A review of epidemiological literature surrounding 2,4-D exposure highlighted concerns regarding potential health risks associated with long-term exposure. While some studies suggested links to health issues such as cancer and reproductive toxicity, the evidence remains inconclusive and often lacks precision due to variability in study designs .

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